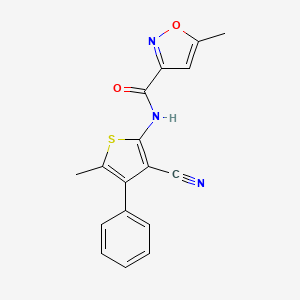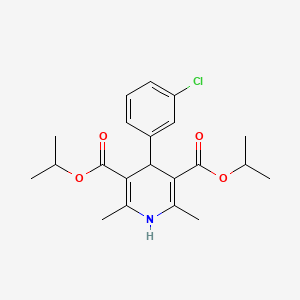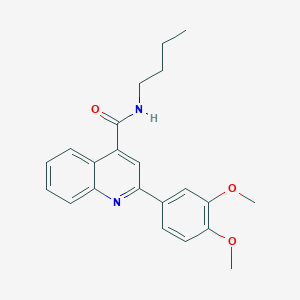![molecular formula C20H25N3O4S B11113942 N-({N'-[(1E)-1-(4-Ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11113942.png)
N-({N'-[(1E)-1-(4-Ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(1E)-1-(4-Ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a hydrazinecarbonyl moiety, and a methanesulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-(4-Ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)methanesulfonamide typically involves a multi-step process:
Formation of the Ethoxyphenyl Hydrazone: The initial step involves the condensation of 4-ethoxybenzaldehyde with hydrazine to form the corresponding hydrazone.
Acylation Reaction: The hydrazone is then acylated using an appropriate acylating agent to introduce the hydrazinecarbonyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(1E)-1-(4-Ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-({N’-[(1E)-1-(4-Ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-({N’-[(1E)-1-(4-Ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
4-Phenoxyaniline compound with tetrachlorostannane:
Uniqueness
N-({N’-[(1E)-1-(4-Ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H25N3O4S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-2-(4-methyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C20H25N3O4S/c1-5-27-19-12-8-17(9-13-19)16(3)21-22-20(24)14-23(28(4,25)26)18-10-6-15(2)7-11-18/h6-13H,5,14H2,1-4H3,(H,22,24)/b21-16+ |
InChI Key |
REVNBRCCWIJIAK-LTGZKZEYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B11113861.png)
![7-bromo-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11113862.png)


![4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B11113873.png)
![4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B11113877.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11113884.png)
![Ethyl 5-carbamoyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113887.png)



![4-{4-[(1E)-1-hydrazinylideneethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11113922.png)
![N'~1~,N'~10~-bis[(1Z)-1-(4-bromophenyl)ethylidene]decanedihydrazide](/img/structure/B11113923.png)
![1-Cyclohexyl-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B11113926.png)
